[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

Catalog No.
S1534797
CAS No.
5806-89-3
M.F
C9H11AsN6O3
M. Wt
326.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]a...

CAS Number

5806-89-3

Product Name

[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

IUPAC Name

[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid

Molecular Formula

C9H11AsN6O3

Molecular Weight

326.14 g/mol

InChI

InChI=1S/C9H11AsN6O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16)

InChI Key

VURSAWSSSICZRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)(O)O

Synonyms

N-(4,6-Diamino-s-triazin-2-yl)arsanilic Acid; (4-Arsonophenyl)-1,3,5-triazine-2,4,6-triamine; NSC 10894

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)(O)O

Current Research Availability

There is limited information currently available regarding the specific scientific research applications of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid. While some resources acknowledge its existence (1: ), 2: ), there is a lack of detailed scientific literature exploring its potential uses.

Possible Areas of Investigation

The structure of the molecule suggests possible avenues for future research. The presence of the arsonic acid group indicates a potential for applications similar to other arsenic-based compounds, which have been explored in the field of medicinal chemistry due to their various biological activities 3: . Additionally, the diamino-triazinyl moiety has been investigated for its role in pharmaceuticals due to its potential for interacting with certain biological targets 4: .

The compound [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid is an organoarsenic compound characterized by its unique functional groups, including a phenyl ring and a triazine moiety. This compound is notable for its potential applications in medicinal chemistry and agriculture, particularly as an antimicrobial agent. The presence of the arsenic atom in its structure contributes to its biological activity, making it a subject of interest in various research fields.

The biological activity of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid has been linked to its ability to interact with various biological targets. Studies indicate that compounds with similar structures can exhibit:

  • Antimicrobial Activity: This compound has shown potential as an antimicrobial agent against various pathogens due to its ability to disrupt cellular processes.
  • Antioxidant Properties: The presence of aromatic rings and amino groups allows for electron donation, contributing to antioxidant activity.
  • Cytotoxic Effects: Research has indicated that such compounds may induce cytotoxic effects in cancer cell lines, making them candidates for further investigation in cancer therapy .

Synthesis of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Triazine Core: Starting from appropriate precursors like guanidine derivatives and halogenated compounds to create the triazine structure.
  • Amination Reactions: Introducing amino groups through nucleophilic substitution or coupling reactions.
  • Arsenic Incorporation: The final step often involves the introduction of the arsonic acid group through oxidation or direct coupling with arsenic-containing reagents.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid are diverse:

  • Agricultural Use: It can serve as a pesticide or herbicide due to its antimicrobial properties.
  • Pharmaceutical Development: The compound is being explored for its potential use in developing new anticancer drugs and antimicrobial agents.
  • Research Tool: Its unique structure makes it valuable in studies aimed at understanding the interactions between organoarsenic compounds and biological systems.

Interaction studies have focused on how [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid interacts with biological macromolecules:

  • Protein Binding Studies: These studies aim to understand how the compound binds to proteins and enzymes, potentially inhibiting their function.
  • Cellular Uptake Mechanisms: Investigating how this compound enters cells can provide insights into its bioavailability and therapeutic potential.
  • Toxicological Assessments: Evaluating the toxicity profile is crucial for determining safety in potential applications.

Several compounds share structural similarities with [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid, including:

Compound NameStructural FeaturesUnique Properties
4-Amino phenyl arsonic acidContains an amino group on a phenyl ringKnown for antibacterial properties
MelarsoprolAn arsenical used in treating sleeping sicknessExhibits significant toxicity but effective against Trypanosomiasis
RoxarsoneAn organoarsenic compound used in animal feedFunctions as a growth promoter but raises concerns over arsenic accumulation

The uniqueness of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid lies in its specific combination of a triazine moiety with an arsonic acid group, providing distinct biological activities not found in simpler arsonic acids or other related compounds.

UNII

FSE56BH8XT

Other CAS

5806-89-3

Wikipedia

(4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid

Dates

Modify: 2024-04-14

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